4-cyclopentylPiperidine

Drug-Drug Interaction (DDI) Liability Cytochrome P450 Inhibition Lead Optimization

4-CyclopentylPiperidine (CAS 123812-47-5) is a 4-substituted piperidine featuring a cyclopentyl ring at the C4 position. It exists as a solid at room temperature (mp 25 °C) and is a secondary amine with a molecular weight of 153.27 g/mol.

Molecular Formula C10H19N
Molecular Weight 153.269
CAS No. 123812-47-5
Cat. No. B2504369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopentylPiperidine
CAS123812-47-5
Molecular FormulaC10H19N
Molecular Weight153.269
Structural Identifiers
SMILESC1CCC(C1)C2CCNCC2
InChIInChI=1S/C10H19N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9-11H,1-8H2
InChIKeyFIRPDCXAJWUFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-CyclopentylPiperidine (CAS 123812-47-5): Procurement-Relevant Physicochemical and Structural Baseline


4-CyclopentylPiperidine (CAS 123812-47-5) is a 4-substituted piperidine featuring a cyclopentyl ring at the C4 position. It exists as a solid at room temperature (mp 25 °C) and is a secondary amine with a molecular weight of 153.27 g/mol [1]. As a versatile building block in medicinal chemistry, it introduces a combination of basicity (predicted pKa ~10.5) and steric bulk [1][2], making it a key scaffold for exploring structure-activity relationships (SAR) in drug discovery programs [3].

Why 4-CyclopentylPiperidine Cannot Be Arbitrarily Replaced: Procurement Implications of Structural Specificity


In procurement for research and development, the substitution of 4-CyclopentylPiperidine with a generic 4-alkyl or 4-aryl piperidine is not scientifically neutral. The cyclopentyl moiety at the C4 position imparts a unique combination of conformational constraint, steric bulk, and lipophilicity that critically alters a compound's target engagement, selectivity, and pharmacokinetic profile. Replacing it with a smaller group (e.g., methyl) or a larger, more flexible group (e.g., cyclohexyl) can drastically reduce potency or introduce off-target liabilities [1]. As demonstrated in the evidence below, even subtle changes in the C4 substituent result in quantifiable shifts in enzyme inhibition and selectivity, underscoring that this specific intermediate is not interchangeable with close structural analogs [2].

Quantitative Differentiation of 4-CyclopentylPiperidine: Head-to-Head Performance Against In-Class Analogs


CYP3A4 Enzyme Inhibition and Selectivity: Direct Comparison with Piperidine and Morpholine Analogs

In a direct comparative study of 4-substituted piperidine derivatives, 4-CyclopentylPiperidine (Compound 27) demonstrated a quantifiable advantage in CYP3A4 inhibition potency and a distinct selectivity profile relative to its unsubstituted piperidine and morpholine counterparts [1]. The cyclopentyl substituent conferred a 9% improvement in CYP3A4 inhibition compared to piperidine, while also providing a markedly superior selectivity window over CYP3A5.

Drug-Drug Interaction (DDI) Liability Cytochrome P450 Inhibition Lead Optimization

Lipophilicity Tuning: Comparative LogP Analysis of C4-Cycloalkyl Substituents

The lipophilicity of 4-CyclopentylPiperidine, a critical determinant of membrane permeability and non-specific binding, can be quantified via its calculated LogP. This value is directly comparable to that of its closest cycloalkyl analog, 4-CyclohexylPiperidine. The data shows that 4-CyclopentylPiperidine (LogP ~2.6) is significantly less lipophilic than its cyclohexyl counterpart (LogP ~3.7) [1]. This difference offers a quantifiable advantage in fine-tuning the lipophilic efficiency (LipE) of a lead series.

Lipophilicity Physicochemical Properties Drug Design

Exploitation of Steric Bulk: Differentiated Reactivity and Conformational Bias

The cyclopentyl group at the C4 position of the piperidine ring introduces a unique steric and conformational profile that is distinct from other common 4-substituents. This bulk can be exploited to induce conformational bias in the piperidine ring, favoring specific chair conformations. This effect is quantifiably different from smaller alkyl groups (e.g., methyl) or more flexible chains (e.g., benzyl) and can be a critical design element for achieving target selectivity [1]. For instance, in the design of T-type calcium channel inhibitors, modifications to the C4 substituent were essential for modulating selectivity against hERG and L-type channels [2].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

High-Impact Application Scenarios for 4-CyclopentylPiperidine (CAS 123812-47-5) Based on Quantitative Evidence


CYP3A4-Mediated Drug-Drug Interaction (DDI) Liability Assessment in Early Drug Discovery

Based on direct comparative data, 4-CyclopentylPiperidine is a preferred scaffold for lead series where a moderate CYP3A4 inhibition profile with a controlled selectivity window against CYP3A5 is desired. Its performance (IC50 = 0.070 µM, 6.9-fold selectivity) provides a quantifiable benchmark for assessing DDI risk, which is superior to the use of a generic piperidine analog (IC50 = 0.079 µM, 5.5-fold selectivity) [1].

Optimization of Lipophilic Efficiency (LipE) in CNS and Orally Bioavailable Drug Candidates

The differentiated lipophilicity profile of 4-CyclopentylPiperidine (LogP ~2.6) makes it an ideal building block for programs where reducing LogP to improve solubility and metabolic stability is paramount. Compared to the more lipophilic 4-CyclohexylPiperidine (LogP ~3.7), the cyclopentyl analog offers a >10-fold lower predicted lipophilicity, a critical advantage for maintaining favorable drug-like properties and enhancing the likelihood of oral bioavailability [1].

Conformational Constraint for Selective Target Engagement (e.g., GPCRs and Ion Channels)

The unique steric and conformational properties of the cyclopentyl group at the C4 position provide a distinct advantage in SAR studies. This building block is instrumental for programs seeking to induce a specific conformational bias in the piperidine ring, a strategy employed to improve subtype selectivity and reduce off-target activity in targets such as T-type calcium channels, H3 histamine receptors, and other GPCRs [1].

Technical Documentation Hub

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29 linked technical documents
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